7-Methyl-5-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“7-Methyl-5-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)-1H-indazole” is a synthetic organic compound that belongs to the indazole family. Indazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “7-Methyl-5-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)-1H-indazole” typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of hydrazones: This method involves the reaction of hydrazones with suitable reagents to form the indazole ring.
Condensation reactions: Condensation of substituted hydrazines with ketones or aldehydes followed by cyclization.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to ensure high yield and purity. This may include:
Catalytic processes: Using catalysts to enhance the reaction rate and selectivity.
Continuous flow synthesis: Implementing continuous flow reactors for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
“7-Methyl-5-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)-1H-indazole” can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials or as intermediates in chemical processes.
Wirkmechanismus
The mechanism of action of “7-Methyl-5-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)-1H-indazole” involves its interaction with specific molecular targets. This may include:
Binding to enzymes or receptors: Modulating their activity.
Interfering with cellular pathways: Affecting cell signaling or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indazole: The parent compound with a similar structure.
Substituted indazoles: Compounds with various substituents on the indazole ring.
Uniqueness
“7-Methyl-5-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)-1H-indazole” is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other indazole derivatives.
Eigenschaften
Molekularformel |
C14H17N3 |
---|---|
Molekulargewicht |
227.30 g/mol |
IUPAC-Name |
7-methyl-5-(3-methyl-2,3,4,5-tetrahydropyridin-6-yl)-1H-indazole |
InChI |
InChI=1S/C14H17N3/c1-9-3-4-13(15-7-9)11-5-10(2)14-12(6-11)8-16-17-14/h5-6,8-9H,3-4,7H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
QAOAMYFLSSVQBF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(=NC1)C2=CC3=C(C(=C2)C)NN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.